molecular formula C14H14N2O2 B8464234 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-1,2-dicarbonitrile CAS No. 89047-60-9

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-1,2-dicarbonitrile

Cat. No. B8464234
M. Wt: 242.27 g/mol
InChI Key: WHGNJFMCGCVUOU-UHFFFAOYSA-N
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Patent
US04618683

Procedure details

A suspension of the compound of example 1 (29.2 g, 0.14 mole), 315 mL MeOH, and 110 mL diethyl ether was stirred mechanically, just below reflux temperature as a 45° solution of KCN (34 g, 0.52 mole) in 94 mL water was added dropwise, quickly. The reaction mixture was stirred at reflux for 1.5 hr. After cooling briefly a solution of NH4OAc (21 g, 0.27 mole) in 34 mL water was added. Water was added until cloudy and the solution was stored at 0° for 2 days. The solid was filtered, washed with 60° water, cold 50% aqueous MeOH, and dried (high-vacuum) to yield 14.0 g tan solid (41%); mp 107°-8°; M+ 242.
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
315 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
94 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NH4OAc
Quantity
21 g
Type
reactant
Reaction Step Three
Name
Quantity
34 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[C:8]([O:15][CH3:16])[C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH:4]=1)#[N:2].CO.C(OCC)C.[C-:24]#[N:25].[K+]>O>[C:1]([CH:3]1[C:12]2[C:7](=[C:8]([O:15][CH3:16])[C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH:4]1[C:24]#[N:25])#[N:2] |f:3.4|

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
C(#N)C1=CCCC2=C(C(=CC=C12)OC)OC
Name
Quantity
315 mL
Type
reactant
Smiles
CO
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
94 mL
Type
solvent
Smiles
O
Step Three
Name
NH4OAc
Quantity
21 g
Type
reactant
Smiles
Name
Quantity
34 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hr
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 60° water, cold 50% aqueous MeOH
CUSTOM
Type
CUSTOM
Details
dried (high-vacuum)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(#N)C1C(CCC2=C(C(=CC=C12)OC)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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